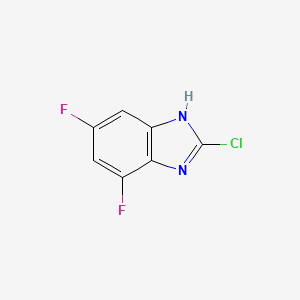![molecular formula C13H23NO4Si B13547156 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for the selective modification of specific functional groups. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid
- 2-(Tert-Butoxycarbonyl)-2-Azaspiro[4.4]Nonane-6-Carboxylic Acid
Uniqueness
2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is unique due to its spirocyclic structure and the presence of a silicon atom within the ring. This structural feature imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C13H23NO4Si |
|---|---|
Peso molecular |
285.41 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO4Si/c1-13(2,3)18-12(17)14-9-19(6-4-5-7-19)8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |
Clave InChI |
RAHURYMPBZXVEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


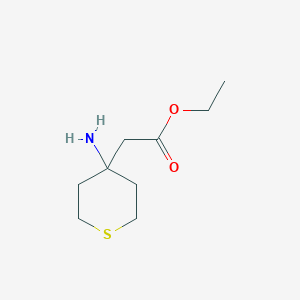


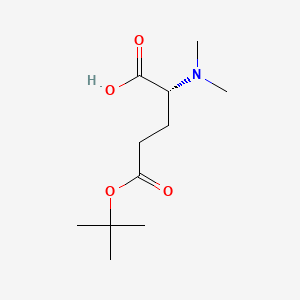

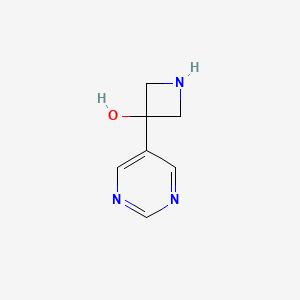
methyl-lambda6-sulfanone](/img/structure/B13547119.png)
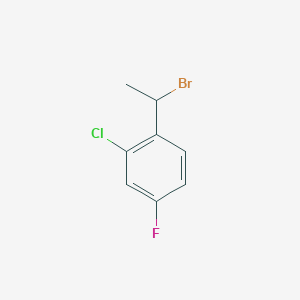
![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
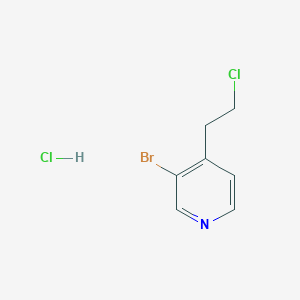


![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
